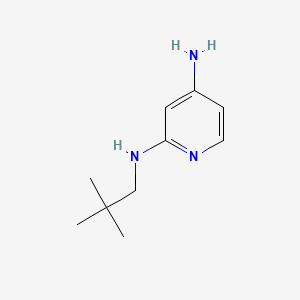

N2-neopentylpyridine-2,4-diamine

Description

N2-neopentylpyridine-2,4-diamine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It is a derivative of pyridine, featuring two amine groups at the 2 and 4 positions of the pyridine ring, and a neopentyl group attached to the nitrogen at the 2 position .

Properties

IUPAC Name |

2-N-(2,2-dimethylpropyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPLOXBZDCTWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2-neopentylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with neopentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

N2-neopentylpyridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include N-alkylated or N-acylated derivatives, which can be further utilized in various applications .

Scientific Research Applications

N2-neopentylpyridine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N2-neopentylpyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

N2-neopentylpyridine-2,4-diamine can be compared with other similar compounds, such as:

N2,N4-diphenylpyrimidine-2,4-diamine: This compound is known for its potent inhibitory activity against cyclin-dependent kinases (CDKs), making it a potential anticancer agent.

2,4-diaminopyrimidine: This compound and its derivatives are widely studied for their antimicrobial and anti-inflammatory properties.

N2,N4-diphenylpyridine-2,4-diamine: This compound has been investigated for its ability to overcome resistance in cancer therapy by inhibiting epidermal growth factor receptor (EGFR) mutants.

This compound is unique due to its specific structural features, such as the neopentyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N2-neopentylpyridine-2,4-diamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological properties, mechanisms of action, and relevant studies that highlight its significance.

- Molecular Formula : C10H17N3

- Molecular Weight : 179.26 g/mol

- CAS Number : 1249798-55-7

The compound is synthesized through the reaction of pyridine-2,4-diamine with neopentyl halides, typically in the presence of bases like sodium hydride or potassium carbonate. This synthetic pathway allows for the formation of various derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anticancer Properties

The anticancer potential of this compound is another area of active research. Preliminary studies have indicated that it may inhibit cell proliferation in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.4 |

| MCF-7 (Breast Cancer) | 7.8 |

| A549 (Lung Cancer) | 6.1 |

The mechanism appears to involve the inhibition of specific kinases that are crucial for cell cycle progression and survival. Further investigations are needed to elucidate the detailed pathways involved.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.

- Receptor Modulation : It can bind to specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load in vitro and suggested potential for clinical application in treating resistant infections. -

Cancer Cell Proliferation Study :

Another study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.